3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]-N-[(2-FLUOROPHENYL)METHYL]THIOPHENE-2-CARBOXAMIDE
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Overview
Description
3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]-N-[(2-FLUOROPHENYL)METHYL]THIOPHENE-2-CARBOXAMIDE is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]-N-[(2-FLUOROPHENYL)METHYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the Paal–Knorr reaction, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide to form the thiophene ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]-N-[(2-FLUOROPHENYL)METHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]-N-[(2-FLUOROPHENYL)METHYL]THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a therapeutic agent due to its biological activity.
Medicine: Explored for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]-N-[(2-FLUOROPHENYL)METHYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-fluorobenzyl)thiophene-2-carboxamide
- 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide
Uniqueness
3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]-N-[(2-FLUOROPHENYL)METHYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the ethoxyphenyl, methylsulfamoyl, and fluorobenzyl groups contributes to its unique reactivity and potential therapeutic applications.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S2/c1-3-28-17-10-8-16(9-11-17)24(2)30(26,27)19-12-13-29-20(19)21(25)23-14-15-6-4-5-7-18(15)22/h4-13H,3,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXICRHWAMBDFRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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